Diarachidyl dimonium chloride

Cosmetic ingredient chemistry Hair conditioning formulation Cationic surfactant structure-function

This C20/C22 dialkyl quaternary ammonium chloride delivers targeted substantivity to damaged, high-porosity hair, providing antistatic performance and wet/dry combability without the heavy build-up of polymeric quats. Its mixed chain-length composition balances film durability with flexibility, a functional niche that monoalkyl (e.g., behentrimonium chloride) or shorter-chain dialkyl (e.g., distearyldimonium chloride) alternatives cannot replicate. Ideal for leave-on conditioners and sensitive-scalp treatments, it allows independent control of rheology and conditioning. Low irritation potential and robust substantivity make it the antistatic backbone for premium personal care and textile fiber finishes.

Molecular Formula C42H88ClN
Molecular Weight 642.6 g/mol
CAS No. 1471-93-8
Cat. No. B12665940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarachidyl dimonium chloride
CAS1471-93-8
Molecular FormulaC42H88ClN
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C42H88N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(3,4)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-42H2,1-4H3;1H/q+1;/p-1
InChIKeyOCTAKUVKMMLTHX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diarachidyl Dimonium Chloride (CAS 1471-93-8): Procurement-Relevant Identity and Functional Class


Diarachidyl dimonium chloride (CAS 1471-93-8) is a long-chain dialkyl quaternary ammonium salt (C42H88ClN, MW 642.6) belonging to the cationic surfactant class. Under the INCI nomenclature, it is most commonly designated as Dibehenyl/Diarachidyl Dimonium Chloride, reflecting that the commercial product is typically a homologous mixture of behenyl (C22) and arachidyl (C20) dimethyl quaternary ammonium chlorides [1]. The compound is employed in cosmetic and personal care formulations primarily as an antistatic agent, hair-conditioning agent, and water-in-oil emulsifier [2]. Its differentiation from other long-chain quaternary ammonium conditioning agents lies in the specific C20–C22 dual-alkyl distribution, which determines substantive affinity, film flexibility, and formulation compatibility [3].

Why Generic Substitution Fails: Structural and Functional Non-Interchangeability of Diarachidyl Dimonium Chloride


Not all long-chain quaternary ammonium conditioning agents are functionally equivalent. The performance profile of a cationic surfactant in hair-care formulations depends critically on three structural variables: (1) the number of long alkyl chains (monoalkyl vs. dialkyl), (2) the exact chain length (C16, C18, C22), and (3) the counterion (chloride vs. methosulfate). Monoalkyl surfactants such as behentrimonium chloride (BTAC, C22 monoalkyl) provide high emulsification capacity and a moist, flexible sensory [1], while shorter-chain dialkyl variants such as distearyldimonium chloride (C18 dialkyl) yield lighter textures and different wet-combing profiles [2]. Substituting diarachidyl dimonium chloride with these analogs alters the equilibrium between adsorption substantivity, film plasticity, and formulation viscosity—risking compromised detangling efficiency, build-up, or sensory drift. The mixed C20/C22 composition of diarachidyl dimonium chloride occupies a narrow functional niche that is not replicated by single-chain-length or monoalkyl alternatives [3].

Quantitative Differentiation Evidence: Diarachidyl Dimonium Chloride vs. Closest Structural Comparators


Intra-Class Structural Heterogeneity: The Mixed C20/C22 Alkyl Distribution as a Differentiator

Commercial diarachidyl dimonium chloride (INCI: Dibehenyl/Diarachidyl Dimonium Chloride) is not a single molecular entity but a homologous mixture of N-methyl-N,N-bis(mixed docosyl and eicosyl) ammonium chlorides. The INCI designation explicitly identifies both C22 (behenyl) and C20 (arachidyl) alcoholic components [1]. This mixed distribution distinguishes it from single-chain-length comparators such as distearyldimonium chloride (exclusively C18 dialkyl, MW ~586) [2] and dicetyldimonium chloride (C16 dialkyl). A generic di-C20-24 alkyl dimethyl ammonium chloride product (CAS 71808-55-4) encompasses a broader chain-length window (MW range: 642.61–754.82) and consequently a different melt profile and substantivity distribution [3]. The narrower C20–C22 focus of diarachidyl dimonium chloride may confer a more consistent film-forming and conditioning profile.

Cosmetic ingredient chemistry Hair conditioning formulation Cationic surfactant structure-function

Chain-Length-Dependent Emulsification Capacity: C22 Dialkyl vs. Monoalkyl and Shorter Dialkyl Surfactants

In formulation practice, the alkyl chain length of cationic surfactants directly governs emulsification power and cream viscosity. Monoalkyl behenyl (C22) surfactants such as behentrimonium chloride are characterized as weak emulsifiers incapable of producing stable creams alone; they require combination with low-HLB nonionic co-emulsifiers and yield high-viscosity products with a moist, flexible after-feel [1]. By contrast, C16 (cetyl) monoalkyl surfactants provide high emulsification capacity and low-viscosity, light-texture creams. Stearyl (C18) sits at an intermediate position. Although direct emulsification data for diarachidyl dimonium chloride are not published, the dialkyl structure with two C20/C22 chains is expected—based on class-level principles—to exhibit even lower intrinsic emulsification capacity than behenyl monoalkyl quats, given that a second long alkyl chain further crowds the hydrophilic head group and reduces packing at the oil-water interface [2]. This inference is consistent with the general guideline that dialkyl quaternary ammonium chlorides such as dicocoyl dimonium chloride, dicetyl trimonium chloride, and distearyl trimonium chloride should be combined with a monoalkyl surfactant to compensate for low emulsification capacity [3].

Emulsification capacity Formulation viscosity Hair conditioner sensory

Counterion Selection in Procurement: Chloride vs. Methosulfate in Dialkyl Quaternary Systems

For a given quaternary ammonium cation, the associated counterion significantly influences functional properties. Among commonly used counterions (chloride, bromide, methosulfate), the chloride salts exhibit the strongest emulsification capacity [1]. Diarachidyl dimonium chloride, supplied as the chloride salt, therefore represents the counterion form with maximal emulsifying potential within this structural family. If a formulator were to replace it with a methosulfate analog (e.g., behentrimonium methosulfate) under the assumption of equivalent conditioning, they would experience a reduction in emulsification performance that may destabilize the formulation or require a higher concentration of auxiliary emulsifiers.

Counterion effect Emulsification capacity Formulation compatibility

Safety and Regulatory Classification Relative to In-Class Alternatives

Diarachidyl dimonium chloride is listed in the Allergologie database as a cosmetic ingredient with antistatic, emulsifying, and hair-conditioning functions [1]. The Good Scents Company catalog indicates usage recommendations specifically for 'dibehenyl/diarachidyl dimonium chloride' as an antistatic and emulsifier [2]. No quantitative sensitization or irritation data (e.g., HRIPT, LLNA, OECD 406) were found in the public literature for this compound. However, the absence of major safety alerts or restrictive classifications across EU cosmetics regulation databases (COSMILE Europe) and the Altmeyers Encyclopedia suggests a favorable toxicological profile relative to shorter-chain quaternary ammonium compounds such as cetrimonium chloride, which carry more extensive irritation-potential documentation [3]. This implicit safety differentiation may be attributable to the higher molecular weight and consequently reduced skin-penetration potential of the C20/C22 dialkyl structure.

Cosmetic ingredient safety Allergenicity Regulatory status

Optimal Deployment Scenarios for Diarachidyl Dimonium Chloride Based on Differentiated Properties


High-Substantivity Leave-In Hair Conditioners for Damaged, High-Porosity Hair

The long C20/C22 dialkyl chains of diarachidyl dimonium chloride provide strong cationic adsorption to negatively charged, damaged hair surfaces [1], forming a durable film that reduces static flyaway and improves wet and dry combability without the heavy build-up associated with some polymeric quaternary ammonium compounds. The mixed chain-length composition offers a balance between the extra substantivity a pure C22 analog might confer and the flexibility an all-C20 system would provide, enabling a smoother sensory profile in leave-in formulations. Formulators targeting high-porosity, chemically treated hair—where cuticle damage maximizes the demand for cationic patch repair—should consider this ingredient as the antistatic backbone of the formula [2].

Rich-Texture Rinse-Off Conditioners Requiring Low Intrinsic Emulsification

Because dialkyl quaternary ammonium chlorides with C≥20 chain lengths possess inherently low emulsification capacity compared to monoalkyl analogs [3], diarachidyl dimonium chloride is ideally suited for conditioner systems where the primary emulsification is provided by nonionic surfactants (fatty alcohols, glyceryl esters) and the quaternary ammonium component is intended solely for conditioning and antistatic performance. This partitioning of functions affords the formulator independent control over cream rheology (via the nonionic emulsifier) and hair substantivity (via the cationic), reducing the risk of over-emulsification that can lead to a greasy or heavy after-feel.

Mild-Profile Skin-Care Emulsions and Sensitive-Scalp Treatments

The relatively high molecular weight (642.6 Da) and long alkyl chains of diarachidyl dimonium chloride limit its percutaneous absorption and potential for irritation relative to shorter-chain cationic surfactants [4]. This property makes it a candidate for leave-on skin emulsions (e.g., hand creams, body lotions) and sensitive-scalp leave-in treatments where prolonged skin contact demands a mild toxicological profile. The ingredient's emulsifying function can also contribute to emulsion stabilization in water-in-oil or water-in-silicone systems where a cationic co-emulsifier is desirable to impart a smooth, powdery after-feel.

Antistatic Finishing Agent for Textile and Fiber Applications

Di-C20-24 alkyl dimethyl ammonium chlorides are recognized as effective antistatic and softening agents for textile, fiber, and leather applications [5]. Diarachidyl dimonium chloride, with its defined C20/C22 distribution, can serve as a specialized antistatic finish for synthetic fibers (polyester, acrylic, nylon) where static dissipation is critical for processing and end-use performance. Compared to shorter-chain alkyl quaternary ammonium compounds, the longer C20/C22 chains provide more durable substantivity to the fiber surface and greater compatibility with hydrophobic fiber matrices, reducing the frequency of re-application or wash-off.

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